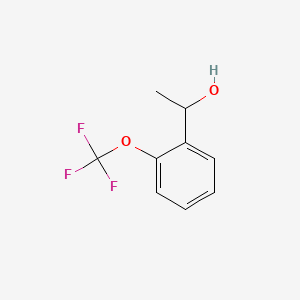

1-(2-(Trifluoromethoxy)phenyl)ethanol

Description

Significance of the Fluorinated Aromatic Moiety in Molecular Design

Fluorinated aromatic moieties are integral to the design of new pharmaceuticals, agrochemicals, and advanced materials. nih.gov The introduction of fluorine can dramatically alter a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.comnbinno.com

The trifluoromethoxy (-OCF₃) group is a powerful modulator of molecular characteristics. It is highly lipophilic, often more so than its trifluoromethyl (-CF₃) counterpart, which can enhance a molecule's ability to cross biological membranes. nih.govmdpi.com This increased lipophilicity is a critical factor in drug design, influencing both pharmacokinetic and pharmacodynamic profiles. mdpi.com

Furthermore, the -OCF₃ group is a strong electron-withdrawing group, which can significantly influence the electronic environment of the aromatic ring and affect the reactivity of adjacent functional groups. nih.gov Unlike a simple methoxy group, the trifluoromethoxy group is conformationally distinct, often preferring a perpendicular orientation to the plane of the phenyl ring, which can have profound implications for molecular shape and receptor interactions. nih.gov The high stability of the C-F bonds within the -OCF₃ group also contributes to increased metabolic stability, a desirable trait for pharmaceutical candidates. mdpi.com

While both the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are potent electron-withdrawing and lipophilic moieties, they confer distinct properties to a molecule. The -OCF₃ group is generally considered to be more lipophilic than the -CF₃ group. nih.govmdpi.com This difference allows for a finer tuning of a molecule's solubility and permeability.

From an electronic standpoint, both groups are strongly deactivating on an aromatic ring. However, the oxygen atom in the -OCF₃ group can slightly modulate its electronic influence compared to the direct attachment of the -CF₃ group. The steric profiles of the two groups also differ, which can impact how a molecule binds to a target protein or enzyme. The -CF₃ group is often used as a bioisostere for a methyl or chloro group, while the -OCF₃ group is sometimes referred to as a "super-halogen" due to its electronic properties being similar to that of chlorine or fluorine. nih.govwikipedia.org

| Property | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) |

|---|---|---|

| Lipophilicity (Hansch π value) | +1.04 | +0.88 mdpi.com |

| Electronic Effect | Strongly electron-withdrawing nih.gov | Strongly electron-withdrawing mdpi.comnbinno.com |

| Metabolic Stability | High | High mdpi.comnbinno.com |

| Conformational Preference on Phenyl Ring | Often perpendicular nih.gov | Generally rotates freely |

Importance of Chiral Secondary Alcohols as Synthetic Intermediates and Scaffolds

Chiral secondary alcohols, such as 1-(2-(trifluoromethoxy)phenyl)ethanol, are of paramount importance in organic synthesis. fiveable.mewisdomlib.org They serve as versatile building blocks for the construction of more complex, enantiomerically pure molecules, which is crucial in the pharmaceutical and agrochemical industries where a specific stereoisomer is often responsible for the desired biological activity. fiveable.menih.gov

These chiral alcohols can be prepared through various asymmetric synthesis methods, including the biocatalytic reduction of prochiral ketones. wisdomlib.org Once formed, the hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions, making them key intermediates in the synthesis of a wide array of target molecules. libretexts.org The ability to control the stereochemistry at the alcohol center is a fundamental aspect of modern organic synthesis. fiveable.me

Current Research Trajectories in the Synthesis and Functionalization of Fluorinated Ethanol (B145695) Derivatives

Current research in the field of fluorinated ethanol derivatives is focused on developing more efficient, selective, and sustainable synthetic methods. This includes the exploration of novel catalytic systems for the asymmetric reduction of fluorinated acetophenones to produce chiral alcohols with high enantiomeric excess. nih.govnih.gov Biocatalytic approaches, using whole-cell systems or isolated enzymes, are gaining traction as environmentally benign alternatives to traditional chemical methods. nih.govnih.govresearchgate.net

Furthermore, researchers are actively investigating new ways to functionalize the hydroxyl group of these fluorinated alcohols to create diverse molecular scaffolds. libretexts.orgresearchgate.net This includes their use in multicomponent reactions and visible-light-induced transformations to rapidly build molecular complexity. acs.orgacs.org The development of these new synthetic strategies is expanding the accessibility and utility of compounds like this compound as valuable precursors in drug discovery and materials science. digitellinc.com

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(trifluoromethoxy)phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12/h2-6,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOXLMRGAQEYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910442-37-4 | |

| Record name | 910442-37-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Elucidation of Stereochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

¹H NMR for Proton Environment Analysis

A ¹H NMR spectrum of 1-(2-(trifluoromethoxy)phenyl)ethanol would provide crucial information regarding the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J-coupling), and integration values corresponding to the number of protons in each environment.

Expected Proton Signals:

Methyl Protons (-CH₃): A doublet signal due to coupling with the adjacent methine proton.

Methine Proton (-CHOH): A quartet signal resulting from coupling with the three methyl protons.

Hydroxyl Proton (-OH): A singlet or broad singlet, the chemical shift of which can be concentration and solvent dependent.

Aromatic Protons (C₆H₄): A complex multiplet pattern in the aromatic region of the spectrum, arising from the four protons on the substituted phenyl ring. The ortho-position of the trifluoromethoxy group would influence the specific shifts and coupling constants of these protons.

A comprehensive search did not yield specific ¹H NMR spectral data (chemical shifts and coupling constants) for this compound.

¹³C NMR for Carbon Skeleton and Functional Group Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, providing information on the types of carbons present (e.g., methyl, methine, aromatic, and quaternary carbons).

Expected Carbon Signals:

Methyl Carbon (-CH₃): A signal in the aliphatic region.

Methine Carbon (-CHOH): A signal in the alcohol region, typically between 60-80 ppm.

Aromatic Carbons (C₆H₄): Four signals for the CH carbons and two signals for the quaternary carbons (one bearing the ethanol (B145695) substituent and one bearing the trifluoromethoxy group).

Trifluoromethoxy Carbon (-OCF₃): A quartet due to coupling with the three fluorine atoms.

Specific ¹³C NMR chemical shift data for this compound could not be located in the available literature.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. For this compound, this technique would show a single signal for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal is characteristic of the trifluoromethoxy group attached to an aromatic ring.

Despite the importance of this technique for fluorinated compounds, specific ¹⁹F NMR spectral data for this compound was not found.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

COSY (Correlation Spectroscopy): Would establish correlations between spin-coupled protons, for instance, between the methyl and methine protons of the ethanol side chain, and among the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would identify direct one-bond correlations between protons and the carbons they are attached to (e.g., -CH₃, -CHOH, and the aromatic C-H bonds).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (typically 2-3 bond) correlations between protons and carbons, helping to piece together the molecular structure and assign quaternary carbons.

A search for 2D NMR studies specifically on this compound did not yield any experimental data or spectra.

Vibrational Spectroscopy

Vibrational spectroscopy techniques like FT-IR are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Expected FT-IR Absorption Bands:

O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

C-H Stretching: Signals for aromatic and aliphatic C-H bonds, usually appearing just above and below 3000 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong band for the alcohol C-O bond, typically found in the 1000-1250 cm⁻¹ range.

C-F Stretching: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethoxy group, typically in the 1100-1300 cm⁻¹ region.

Specific FT-IR peak frequencies for this compound are not available in the searched scientific databases.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, which are complementary to those observed in infrared (IR) spectroscopy. The analysis of the Raman spectrum of this compound allows for the identification of characteristic vibrations associated with its distinct functional groups: the substituted phenyl ring, the ethanol side chain, and the trifluoromethoxy group.

The spectrum is expected to be complex, with numerous bands corresponding to fundamental vibrational modes. libretexts.org Key vibrational assignments can be predicted based on data from analogous compounds such as 1-phenylethanol (B42297) and molecules containing the trifluoromethoxy-phenyl moiety. researchgate.netniscair.res.in

Aromatic Ring Vibrations : The benzene (B151609) ring gives rise to several characteristic bands. C-H stretching vibrations are typically observed in the 3000-3130 cm⁻¹ region. niscair.res.in C-C stretching vibrations within the ring usually appear between 1400 and 1625 cm⁻¹. niscair.res.in

Ethanol Side-Chain Vibrations : The C-O stretching of the secondary alcohol is expected to produce a notable band, while C-H stretching and bending modes from the ethyl group will also be present.

Trifluoromethoxy Group Vibrations : The O-CF₃ group has strong, characteristic vibrations. The C-F stretching modes are particularly intense and are expected in the region of 1100-1300 cm⁻¹. The trifluoromethoxy group vibrations are crucial for confirming the presence of this substituent on the aromatic ring. niscair.res.in

A summary of the expected vibrational modes for this compound is presented below.

| Expected Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Associated Functional Group |

|---|---|---|

| 3000 - 3130 | C-H Stretching | Aromatic Ring |

| 2850 - 3000 | C-H Stretching | Ethanol Side Chain (CH₃, CH) |

| 1400 - 1625 | C-C Stretching | Aromatic Ring |

| ~1250 | C-F Asymmetric Stretching | Trifluoromethoxy Group (CF₃) |

| ~1180 | C-O Stretching | Ethanol Side Chain (C-OH) |

| ~1100 | C-F Symmetric Stretching | Trifluoromethoxy Group (CF₃) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₉F₃O), the exact molecular weight is 206.06 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺˙) and then undergo characteristic fragmentation.

The fragmentation pattern provides a fingerprint for the molecule's structure. chemguide.co.uk For alcohols, the molecular ion peak is often weak or absent due to facile fragmentation. libretexts.org Key fragmentation pathways for this compound would likely include:

Alpha-Cleavage : The most common fragmentation for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org This would involve the loss of a methyl radical (•CH₃, 15 Da) to form a stable, resonance-stabilized ion at m/z 191.05.

Loss of Water : Dehydration, or the loss of a water molecule (H₂O, 18 Da), is another common pathway for alcohols, which would lead to a fragment ion at m/z 188.05.

Formation of a Tropylium (B1234903) Ion : Aromatic compounds can rearrange to form a stable tropylium ion. The cleavage of the side chain could result in a [C₇H₄F₃O]⁺ fragment.

Cleavage of the Trifluoromethoxy Group : Fragmentation can also involve the trifluoromethoxy group, leading to characteristic ions.

The expected major fragments in the electron ionization mass spectrum are detailed in the following table.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 206.06 | [C₉H₉F₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 191.05 | [C₈H₆F₃O]⁺ | Loss of •CH₃ (M - 15) |

| 188.05 | [C₉H₇F₃]⁺˙ | Loss of H₂O (M - 18) |

| 177.03 | [C₈H₆F₃]⁺ | Loss of •CHO (M - 29) |

| 149.03 | [C₇H₄F₃O]⁺ | Benzylic cleavage |

| 107.05 | [C₇H₇O]⁺ | Loss of •CF₃ and subsequent rearrangement |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.org For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions within the benzene ring.

The benzene ring itself exhibits three characteristic absorption bands. wikipedia.org The presence of substituents—the ethanol group and the trifluoromethoxy group—on the ring alters the energy levels of the molecular orbitals, causing shifts in the absorption maxima (λ_max). The trifluoromethoxy group is generally considered to be electron-withdrawing, which can influence the position and intensity of these bands. libretexts.orgnih.gov

The expected electronic transitions for this compound are summarized in the table below, based on the typical absorptions of substituted benzenes. nih.govyoutube.com

| Band | Approximate λ_max (nm) | Transition Type | Characteristics |

|---|---|---|---|

| E1-band | ~185 | π → π | High intensity, often outside standard measurement range. |

| E2-band | ~205 | π → π | Strong intensity, characteristic of the aromatic system. |

| B-band | ~260 - 275 | π → π* | Lower intensity, often shows fine vibrational structure. |

Chiroptical Methods for Enantiomeric Excess (ee) Determination

This compound is a chiral molecule, existing as a pair of non-superimposable mirror images known as enantiomers (R and S). Determining the enantiomeric excess (ee), which measures the purity of a chiral sample, is crucial.

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. The specific rotation ([α]) is a characteristic physical property of a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).

Chiral HPLC is the most widely used method for separating enantiomers and determining their relative amounts with high accuracy. rsc.org The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the separation of chiral alcohols like 1-phenylethanol and its derivatives, polysaccharide-based CSPs are highly effective. nih.govnih.gov Columns such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are commonly employed. The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. researchgate.net A hypothetical but representative chiral HPLC method for separating the enantiomers of this compound is outlined below.

| Parameter | Condition |

|---|---|

| Column (CSP) | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Two baseline-separated peaks corresponding to the R and S enantiomers. |

X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive analytical method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous proof of the molecular structure and, for chiral compounds, allows for the determination of the absolute stereochemistry (the actual R or S configuration).

As this compound is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for XRD may require specialized techniques such as in-situ crystallization at low temperatures or co-crystallization with another molecule to form a stable crystalline complex. researchgate.net

A successful XRD analysis would yield precise data on bond lengths, bond angles, and torsion angles. For a chiral crystal, the analysis also provides the Flack parameter, which confirms the absolute configuration of the enantiomer within the crystal. The crystallographic data obtained would be deposited in a crystallographic database.

The table below lists the key parameters that would be determined from a single-crystal XRD analysis.

| Crystallographic Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit of the crystal lattice. |

| Z | The number of molecules per unit cell. |

| Flack Parameter | A value close to zero confirms the correct assignment of the absolute configuration. |

Computational Chemistry and Theoretical Insights into 1 2 Trifluoromethoxy Phenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations employ the principles of quantum mechanics to model molecular systems. These methods allow for the prediction of a wide range of molecular characteristics that can be difficult or impossible to measure experimentally. For 1-(2-(trifluoromethoxy)phenyl)ethanol, these calculations can elucidate its preferred three-dimensional shape, electronic landscape, and spectroscopic signatures.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. nih.govmdpi.com It is particularly well-suited for studying organic molecules like this compound. DFT calculations are used to determine the molecule's most stable geometric arrangement (geometry optimization) by finding the lowest energy structure on the potential energy surface. Furthermore, DFT provides a detailed picture of the molecule's electronic structure. nih.gov Such studies typically employ hybrid functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a robust description of the molecule's orbitals and electron distribution. niscpr.res.innih.gov

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen of the hydroxyl group, while the LUMO would likely be distributed across the aromatic ring and the electron-withdrawing trifluoromethoxy group.

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 5.3 eV |

| Ionization Potential (I) | Approximated as -EHOMO | 6.8 eV |

| Electron Affinity (A) | Approximated as -ELUMO | 1.5 eV |

| Electronegativity (χ) | (I+A)/2 | 4.15 eV |

| Chemical Hardness (η) | (I-A)/2 | 2.65 eV |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar aromatic alcohols and are intended to demonstrate the output of such an analysis.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. ajchem-a.com The MEP surface is colored based on the electrostatic potential, where different colors represent different charge densities.

Red regions indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. For this compound, such regions would be concentrated around the oxygen atom of the hydroxyl group and the oxygen of the trifluoromethoxy group due to their lone pairs of electrons.

Blue regions denote areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent positive site.

Green regions represent neutral or non-polar areas, such as the carbon backbone of the phenyl ring.

The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions. ajchem-a.com

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction obtained from a quantum chemical calculation. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation.

The key insight from NBO analysis comes from examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)). uni-muenchen.de A higher E(2) value signifies a stronger interaction. In this compound, significant interactions would include:

The donation of electron density from the lone pairs of the hydroxyl oxygen (LP(O)) to the antibonding orbitals of adjacent C-C or C-H bonds (σ*).

Hyperconjugative interactions between the π orbitals of the phenyl ring and the σ* orbitals of the ethanol (B145695) side chain.

Table 2: Illustrative NBO Second-Order Perturbation Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP (Ohydroxyl) | σ* (Calpha-Cring) | ~4.5 | Lone Pair -> Antibond |

| LP (Omethoxy) | σ* (Cring-O) | ~2.1 | Lone Pair -> Antibond |

Note: This table presents hypothetical but chemically reasonable interactions and stabilization energies for the target molecule to illustrate the data obtained from an NBO analysis.

DFT calculations are also a reliable method for predicting the thermodynamic properties of molecules at different temperatures, including enthalpy, entropy, and Gibbs free energy. researchgate.net These calculations are crucial for understanding the stability of different conformers and predicting the spontaneity of reactions.

Furthermore, computational methods can predict spectroscopic properties. The calculation of vibrational frequencies is a common application, providing a theoretical infrared (IR) and Raman spectrum. researchgate.netnih.gov These calculated frequencies correspond to specific molecular motions, such as the stretching of the O-H bond, the C-O bond, and the C-F bonds of the trifluoromethoxy group. nih.gov Although there can be systematic errors, calculated frequencies are often scaled by an empirical factor to achieve excellent agreement with experimental spectra, aiding in the assignment of observed spectral bands. irjet.net Similarly, chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated to help interpret experimental data. niscpr.res.in

Table 3: Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) |

|---|---|---|

| O-H Stretch | Hydroxyl | ~3650 |

| C-H Stretch | Aromatic | ~3100 |

| C-H Stretch | Aliphatic | ~2950 |

| C=C Stretch | Aromatic Ring | ~1600, ~1450 |

| C-F Stretch | Trifluoromethoxy | ~1250-1100 (multiple bands) |

Note: These are typical frequency ranges for the specified functional groups and serve as an example of what a DFT frequency calculation would yield.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Solvent Effects on Molecular Conformation and Reactivity

Molecules in the real world are rarely in the gas phase; they are typically in solution. The solvent can have a significant impact on a molecule's conformation, stability, and reactivity. cdnsciencepub.comrsc.org Computational models can account for these effects, often using a method like the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. primescholars.com

Molecular Docking and Interaction Analysis (Principles, not biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in structural biology and computer-assisted drug design. The primary principle of molecular docking is to simulate the interaction between a ligand and a receptor at the atomic level, allowing for the characterization of the binding mode and affinity. The process involves sampling a vast space of potential ligand conformations and orientations relative to the receptor's binding site.

The interaction analysis begins with the preparation of both the ligand, this compound, and a target receptor structure, often obtained from databases like the Protein Data Bank (PDB). The docking process is guided by a scoring function, which is an algorithm that estimates the binding free energy of the ligand-receptor complex. A lower docking score generally indicates a more favorable binding affinity.

Key interactions that are analyzed include:

Hydrogen Bonds: These are crucial for the specificity and stability of binding. The hydroxyl (-OH) group in this compound can act as both a hydrogen bond donor and acceptor, potentially forming strong interactions with amino acid residues in a receptor's active site.

Hydrophobic Interactions: The phenyl ring of the compound is hydrophobic and can interact favorably with nonpolar residues of a protein, such as leucine, valine, and phenylalanine.

π-π Stacking: The aromatic phenyl ring can engage in stacking interactions with aromatic residues like tyrosine, tryptophan, and histidine.

Halogen Bonds: The fluorine atoms of the trifluoromethoxy group can participate in halogen bonding, a noncovalent interaction with a nucleophilic atom.

The results of a molecular docking simulation provide insights into the plausible binding poses of the ligand and the specific interactions that stabilize the complex. This information is valuable for understanding the structural basis of molecular recognition without assessing biological activity.

| Interaction Type | Potential Interacting Residues | Functional Group of Ligand Involved | Estimated Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Asp, Glu | Hydroxyl (-OH) | 1.8 - 2.5 |

| Hydrogen Bond (Acceptor) | Ser, Thr, His | Hydroxyl (-OH), Trifluoromethoxy (-OCF3) Oxygen | 2.0 - 3.0 |

| Hydrophobic | Leu, Val, Ile, Phe | Phenyl Ring | 3.5 - 5.0 |

| π-π Stacking | Tyr, Trp, His | Phenyl Ring | 3.4 - 4.5 |

Topological Analyses (e.g., Noncovalent Interaction (NCI), Electron Localization Function (ELF))

Topological analyses of molecular electron density provide profound insights into the chemical bonding and noncovalent interactions within a molecule. These methods partition the molecular space into regions that can be associated with atomic cores, bonds, and lone pairs.

The Electron Localization Function (ELF) is a powerful tool for visualizing regions of high electron localization. vistas.ac.inniscpr.res.in ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, typical of covalent bonds and lone pairs. A value around 0.5 suggests a region with delocalized electrons, as seen in metallic bonds or aromatic systems. The analysis of ELF basins (regions of localized electron pairs) helps in understanding the nature of chemical bonds and the distribution of electrons within the molecular structure of this compound. niscpr.res.in For instance, ELF analysis can distinctly map the covalent C-C, C-H, C-O, and C-F bonds, as well as the lone pairs on the oxygen and fluorine atoms.

The Localized Orbital Locator (LOL) provides a complementary perspective to ELF, also based on kinetic energy density, to reveal regions of localized orbitals. vistas.ac.in It is particularly useful for identifying areas where localized orbitals overlap. mdpi.com

Noncovalent Interaction (NCI) analysis is a method used to visualize and characterize weak, noncovalent interactions in real space. mdpi.com It is based on the electron density (ρ) and its reduced density gradient (RDG). By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the electron density, different types of interactions can be identified. mdpi.com

Strong Attractive Interactions (e.g., hydrogen bonds): Characterized by large negative values of sign(λ₂)ρ.

Weak Interactions (e.g., van der Waals forces): Characterized by values of sign(λ₂)ρ close to zero.

Strong Repulsive Interactions (e.g., steric clashes): Characterized by large positive values of sign(λ₂)ρ.

For this compound, NCI analysis can reveal intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the trifluoromethoxy group, as well as other weak intramolecular forces that dictate its conformational preferences.

| Analysis Type | Region of Molecule | Theoretical Finding | Interpretation |

|---|---|---|---|

| ELF | O-H Bond | High ELF value basin | Covalent bond with localized electron pair |

| ELF | Oxygen Atom (Hydroxyl) | Basins corresponding to lone pairs | Localized non-bonding electrons |

| NCI | Between -OH and -OCF3 | Low RDG, negative sign(λ₂)ρ peak | Potential intramolecular hydrogen bond |

| NCI | Across Phenyl Ring | Broad, low RDG surface | Delocalized π-system interactions |

Non-linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, such as frequency conversion and optical switching. jhuapl.edu The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry provides a powerful avenue for investigating the NLO properties of molecules by calculating parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀).

The NLO properties of organic molecules are often associated with the presence of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. In this compound, the phenyl ring acts as the π-system. The trifluoromethoxy group (-OCF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. beilstein-journals.org The hydroxyl (-OH) and ethanol substituents can also influence the electronic distribution.

Density Functional Theory (DFT) is a common computational method used to calculate the NLO properties of molecules. The key parameters obtained are:

Polarizability (α): The ability of the electron cloud to be distorted by an external electric field.

First-Order Hyperpolarizability (β₀): The primary determinant of the second-order NLO response. A high β₀ value is indicative of significant NLO activity.

Theoretical calculations can predict whether this compound possesses significant NLO properties by quantifying these parameters. The magnitude of the hyperpolarizability is sensitive to the molecular structure and the nature of its substituent groups.

| Parameter | Symbol | Illustrative Calculated Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | 3.5 D | Indicates molecular polarity |

| Average Polarizability | ⟨α⟩ | 95 x 10⁻²⁴ esu | Measures response to an electric field |

| First-Order Hyperpolarizability | β₀ | 150 x 10⁻³⁰ esu | Indicates potential for second-order NLO activity |

Chemical Transformations and Derivatization Studies of 1 2 Trifluoromethoxy Phenyl Ethanol

Reactions at the Hydroxyl Group

Reactions at the Hydroxyl Group

The secondary alcohol moiety is a key site for introducing structural diversity.

Oxidation to Corresponding Carbonyl Compounds

The secondary alcohol of 1-(2-(trifluoromethoxy)phenyl)ethanol can be oxidized to yield the corresponding ketone, 2'-(trifluoromethoxy)acetophenone (B1304633). This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents and catalytic systems have been shown to be effective for the oxidation of analogous secondary benzylic alcohols, such as 1-phenylethanol (B42297), to their corresponding carbonyl compounds. researchgate.netsacredheart.edu These methods are generally applicable to this compound.

Common approaches include the use of chromium-based reagents, though greener alternatives utilizing catalysts and milder oxidants are preferred. For instance, ruthenium-terpyridine complexes can catalyze the aerobic oxidation of alcohols. researchgate.net Similarly, copper-catalyzed systems have demonstrated high efficiency in aqueous media. researchgate.net The oxidation of 1-phenylethanol has also been studied in the presence of cobalt acetylacetonates. rsc.org These established methods provide a reliable basis for the synthesis of 2'-(trifluoromethoxy)acetophenone.

Table 1: Representative Conditions for the Oxidation of Secondary Benzylic Alcohols

| Catalyst/Reagent | Oxidant | Solvent | Typical Substrate | Product | Reference |

|---|---|---|---|---|---|

| Ruthenium-terpyridine complex | Molecular Oxygen | - | 1-Phenylethanol | Acetophenone (B1666503) | researchgate.net |

| Chromium trioxide resin | - | Dichloromethane | 1-Phenylethanol | Acetophenone | sacredheart.edu |

| Co(acac)₂ | - | - | 1-Phenylethanol | Acetophenone | rsc.org |

| Sodium copper chlorophyllin | - | Water | Benzylic alcohols | Arylcarbonyl compounds | researchgate.net |

Esterification and Etherification Reactions

The hydroxyl group of this compound can participate in esterification reactions with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. Acid catalysts, such as sulfuric acid, are often employed when reacting with carboxylic acids. The reaction with more reactive acyl chlorides or anhydrides can proceed under milder conditions, sometimes in the presence of a non-nucleophilic base like pyridine. The synthesis of esters from similar 1-phenyl-2,2,2-trihalo-ethanols is well-documented and typically involves reaction with an acid anhydride or acid chloride. google.com

Ether derivatives can be synthesized via methods such as the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide can then react with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to yield the corresponding ether.

Nucleophilic Substitutions (if applicable)

The direct nucleophilic substitution of the hydroxyl group is unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (HO⁻). Therefore, for nucleophilic substitution to occur, the hydroxyl group must first be converted into a better leaving group. A common strategy is to transform the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group.

Once converted to a tosylate or a similar sulfonate ester, the benzylic carbon becomes susceptible to attack by a wide range of nucleophiles. Studies on the nucleophilic substitution of 1-phenylethyl chlorides and tosylates show that these reactions proceed readily. rsc.orglibretexts.org Depending on the nucleophile, solvent, and the electronic nature of the phenyl ring, the reaction can proceed through either an SN1 or SN2 mechanism. The benzylic position, stabilized by the phenyl ring, can support the formation of a carbocation intermediate, favoring an SN1 pathway. However, with strong, unhindered nucleophiles, an SN2 mechanism with inversion of configuration can occur. libretexts.org

Reactions Involving the Phenyl Ring

The substituents on the aromatic ring dictate the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution (e.g., halogenation, nitration)

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The outcome of such reactions on this compound is controlled by the directing effects of the two existing substituents: the 1-hydroxyethyl group [-CH(OH)CH₃] at position C1 and the trifluoromethoxy group (-OCF₃) at position C2.

1-Hydroxyethyl group : This is an alkyl-type group, which is generally considered an activating group and an ortho, para-director. uci.edu

Trifluoromethoxy group : This group is strongly deactivating due to the powerful electron-withdrawing inductive effect of the three fluorine atoms. It is considered a meta-director. nih.gov

The directing effects of the two groups are as follows:

The -CH(OH)CH₃ group at C1 directs incoming electrophiles to positions 2, 4, and 6. Position 2 is already substituted.

The -OCF₃ group at C2 directs incoming electrophiles to positions 4 and 6 (meta to itself).

Typical electrophilic aromatic substitution reactions include:

Nitration : Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent introduces a nitro (-NO₂) group onto the ring, likely at the C4 and C6 positions. google.com

Halogenation : Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would yield the corresponding bromo or chloro derivatives, again at the C4 and C6 positions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Predicted Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro-1-(2-(trifluoromethoxy)phenyl)ethanol and 6-Nitro-1-(2-(trifluoromethoxy)phenyl)ethanol |

| Bromination | Br₂, FeBr₃ | Br⁺ | 4-Bromo-1-(2-(trifluoromethoxy)phenyl)ethanol and 6-Bromo-1-(2-(trifluoromethoxy)phenyl)ethanol |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | 4-Chloro-1-(2-(trifluoromethoxy)phenyl)ethanol and 6-Chloro-1-(2-(trifluoromethoxy)phenyl)ethanol |

Nucleophilic Aromatic Substitution (if activated)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This mechanism differs significantly from SEAr and has specific requirements. chemistrysteps.com A successful SNAr reaction generally requires:

The presence of a good leaving group (typically a halide) on the aromatic ring.

The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.

The parent molecule, this compound, does not possess a suitable leaving group on the phenyl ring. While the trifluoromethoxy group is electron-withdrawing, it is not typically sufficient on its own to activate the ring for SNAr without a leaving group. Therefore, this compound itself is not expected to undergo nucleophilic aromatic substitution under standard SNAr conditions.

For this reaction to be feasible, the molecule would first need to be modified, for example, by introducing a halogen at a position that is ortho or para to a subsequently introduced strong electron-withdrawing group like a nitro group.

Metal-Catalyzed Cross-Coupling Reactions at Substituted Positions

The aromatic ring of this compound offers significant opportunities for structural modification through metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling studies on this compound are not extensively documented, established methodologies for related benzylic alcohols and trifluoromethoxy-substituted arenes provide a strong basis for potential derivatization strategies.

A particularly relevant approach is the palladium-catalyzed meta-C–H functionalization, which has been successfully applied to phenylethyl and benzylic alcohol derivatives. nih.govnih.gov This strategy often employs a directing group, such as a readily removable oxime ether, to guide the catalyst to a specific C-H bond on the aromatic ring. For this compound, this would involve initial conversion of the alcohol to its oxime ether, followed by a Pd-catalyzed reaction with an aryl halide to introduce a new substituent at the meta position relative to the original side chain. nih.govresearchgate.net This method is valued for its broad substrate scope and tolerance of various functional groups. nih.govnih.gov

The general mechanism for metal-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki, Heck, and Negishi reactions, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org These reactions allow for the introduction of a wide variety of substituents onto the phenyl ring, assuming a suitable starting halide or triflate derivative of this compound is used.

| Reaction Name | Catalyst | Coupling Partners | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium | Aryl Halide/Triflate + Organoboron Compound | C-C (Aryl-Aryl) |

| Heck Coupling | Palladium | Aryl Halide + Alkene | C-C (Aryl-Alkenyl) |

| Sonogashira Coupling | Palladium/Copper | Aryl Halide + Terminal Alkyne | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Palladium | Aryl Halide + Amine | C-N (Aryl-Amine) |

| meta-C-H Arylation | Palladium | Aryl C-H Bond + Aryl Halide | C-C (Aryl-Aryl) |

Transformations of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is renowned for its exceptional chemical and metabolic stability. mdpi.comnih.gov This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which also influences the adjacent C-O bond. mdpi.com Compared to its non-fluorinated analog, the methoxy group (-OCH3), the trifluoromethoxy group is significantly more resistant to enzymatic cleavage and chemical degradation under both acidic and basic conditions. nih.gov This robustness makes it an attractive substituent in the design of molecules for pharmaceutical and agrochemical applications, as it can enhance lipophilicity and bioavailability without introducing a point of metabolic weakness. mdpi.comresearchgate.netnih.gov The -OCF3 group generally remains intact during common synthetic transformations, including many metal-catalyzed cross-coupling reactions performed on other parts of the molecule. nih.gov

| Condition | Stability | Reference |

|---|---|---|

| Strong Acid | High | nih.gov |

| Strong Base | High | nih.gov |

| Oxidative Conditions | High | nih.gov |

| Reductive Conditions | High | nih.gov |

| Palladium Catalysis | High | nih.gov |

| Metabolic (Enzymatic) | High | mdpi.comnih.gov |

Direct functionalization or de-fluorination of the trifluoromethoxy group is exceptionally challenging due to its high stability. nih.gov The C-F bonds are among the strongest in organic chemistry, and the trifluoromethoxide anion is highly unstable, making nucleophilic substitution difficult. mdpi.com

However, research into the C-F bond activation of the related trifluoromethyl (-CF3) group provides insight into potential, albeit difficult, transformations. researchgate.net Recent advances have shown that single C-F bonds in trifluoromethylarenes can be cleaved and functionalized under specific conditions. For example, photoredox catalysis has been employed for the hydrodefluorination of electron-deficient trifluoromethylarenes, converting a -CF3 group into a -CF2H group. nih.govnih.gov This process typically involves the formation of a radical anion, which then expels a fluoride ion. nih.gov While these methods have not been specifically reported for trifluoromethoxyarenes, they represent the frontier of C-F bond functionalization and suggest that, under the right electronic conditions, similar transformations might be conceivable in the future. researchgate.net Spontaneous aqueous defluorination has been studied in trifluoromethylphenols, where deprotonation of the phenol is key for a subsequent E1cb elimination of fluoride; this mechanism, however, is not directly applicable to the stable ether linkage in the -OCF3 group. chemrxiv.org

Synthesis of Stereoisomers and Related Chiral Fluorinated Alcohols

The synthesis of enantiomerically pure this compound is of significant interest, as chiral fluorinated alcohols are valuable building blocks in medicinal chemistry. The primary method for achieving high enantiomeric purity is the asymmetric reduction of the corresponding prochiral ketone, 2'-(trifluoromethoxy)acetophenone.

Biocatalysis offers a highly effective and environmentally benign route to these chiral alcohols. Carbonyl reductases (also known as alcohol dehydrogenases), often used in whole-cell systems like recombinant E. coli, can reduce ketones to their corresponding secondary alcohols with exceptional enantioselectivity. nih.govresearchgate.net For instance, the reduction of 3'-(trifluoromethyl)acetophenone (B147564) using a recombinant E. coli strain expressing a carbonyl reductase achieved the (R)-alcohol with an enantiomeric excess (ee) greater than 99.9%. nih.govnih.gov Similar biocatalytic systems are applicable to a wide range of substituted acetophenones, including the 2-(trifluoromethoxy) analog. researchgate.netnih.govdntb.gov.ua

Another powerful technique for controlling stereochemistry is crystallization-induced asymmetric transformation. This method is notably used in the synthesis of the drug Aprepitant, which starts from an enantiopure trifluoromethylated phenyl ethanol (B145695). wikipedia.org In this process, a racemic mixture is allowed to equilibrate in solution while one desired enantiomer selectively crystallizes, driving the equilibrium to produce more of that isomer and ultimately converting the entire mixture into a single stereoisomer. wikipedia.org

| Method | Catalyst/System | Substrate Example | Product Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Biocatalytic Reduction | Recombinant E. coli (Carbonyl Reductase) | 3'-(Trifluoromethyl)acetophenone | (R)-1-(3-(Trifluoromethyl)phenyl)ethanol | >99.9% | nih.govresearchgate.net |

| Biocatalytic Reduction | Leifsonia xyli HS0904 | 3,5-bis(Trifluoromethyl)acetophenone | (R)-1-(3,5-bis(Trifluoromethyl)phenyl)ethanol | 99.4% | nih.gov |

| Dynamic Kinetic Resolution | Lipase (B570770) + Metal Catalyst (e.g., Ru, V) | rac-1-Phenylethanol derivatives | (R)- or (S)-1-Phenylethanol acetate (B1210297) | up to 99% | mdpi.com |

| Crystallization-Induced Asymmetric Transformation | Equilibrating Conditions + Selective Crystallization | Unwanted Isomer of an Amine Adduct | Desired Isomer of an Amine Adduct | High (Leads to Single Isomer) | wikipedia.org |

Once the chiral center of this compound is established, further modifications can be made to introduce additional stereocenters in a controlled manner, leading to diastereomeric products. Diastereoselective reactions are crucial for the synthesis of complex molecules with multiple chiral centers.

One common strategy involves using the existing hydroxyl group to direct the stereochemical outcome of a subsequent reaction. For example, the chiral alcohol can be converted into a chiral auxiliary that sterically shields one face of the molecule, guiding an incoming reagent to the opposite face. Alternatively, the hydroxyl group can participate in chelation with a metal catalyst, creating a rigid, organized transition state that favors the formation of one diastereomer over another. researchgate.net This has been demonstrated in the diastereoselective cycloaddition of nitrile oxides with chiral homoallylic alcohols, where coordination to a magnesium ion controls the facial selectivity. researchgate.net

While specific diastereoselective modifications starting from this compound are not detailed in the surveyed literature, general principles from related systems are applicable. For instance, palladium/copper co-catalyzed asymmetric benzylic substitution reactions have been developed to construct two adjacent stereocenters with high diastereoselectivity (often >20:1 dr) and enantioselectivity. researchgate.net Such stereodivergent methods, where the choice of ligand configuration dictates the stereochemical outcome, could potentially be adapted to functionalize the benzylic position of derivatives of this compound. researchgate.net

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2'-(Trifluoromethoxy)acetophenone |

| 3'-(Trifluoromethyl)acetophenone |

| (R)-1-(3-(Trifluoromethyl)phenyl)ethanol |

| 3,5-bis(Trifluoromethyl)acetophenone |

| (R)-1-(3,5-bis(Trifluoromethyl)phenyl)ethanol |

| Aprepitant |

Role As a Key Intermediate in Complex Molecular Synthesis and Emerging Research Applications

Exploration in Materials Science Research

The incorporation of fluorine into organic molecules is a key strategy for developing advanced materials with tailored properties. numberanalytics.com Fluorination can dramatically alter characteristics such as thermal stability, chemical resistance, surface energy, and optoelectronic behavior. tandfonline.compageplace.deresearchgate.net

Fluoropolymers are a class of specialty polymers known for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy, which are derived from the strength of the carbon-fluorine bond. tandfonline.compageplace.desciengine.comrsc.org These materials are used in a wide array of high-tech applications, from coatings and seals to advanced electronics. pageplace.desciengine.com The synthesis of these polymers often begins with fluorinated monomers. While 1-(2-(trifluoromethoxy)phenyl)ethanol contains a fluorinated moiety, its direct application as a monomer in the synthesis of specific fluorinated polymers is not a focus of current research literature. Its structure could potentially be modified for incorporation into polymer chains, for instance, by converting the alcohol to an acrylate (B77674) or styrene (B11656) derivative, but such studies have not been widely reported.

Fluorine substitution plays a crucial role in the design of modern liquid crystal (LC) materials used in display technologies. researchgate.netrsc.orgresearchgate.net The high electronegativity and specific steric profile of fluorine atoms allow for precise tuning of the dielectric anisotropy, viscosity, and optical properties of LC molecules. rsc.orgresearchgate.netnih.gov Fluorinated groups, including terminal and lateral substituents on the molecular core, are essential for optimizing the performance of liquid crystal displays. rsc.orgresearchgate.net Although fluorinated aromatics are a cornerstone of LC design, there is no significant body of research indicating that this compound has been specifically investigated for its liquid crystalline properties or as a precursor for liquid crystal synthesis. researchgate.netdakenchem.com

Methodological Contributions to Asymmetric Catalysis

The primary contribution of this compound to chemical science is found in the context of its own synthesis, which serves as a model reaction for advancements in asymmetric catalysis. The creation of enantiomerically pure chiral alcohols from their corresponding prochiral ketones is a fundamental and challenging transformation in organic chemistry. rsc.orgnih.govresearchgate.net

The asymmetric reduction of 2'-(trifluoromethoxy)acetophenone (B1304633) to produce optically active (R)- or (S)-1-(2-(trifluoromethoxy)phenyl)ethanol is a direct measure of the effectiveness of a chiral catalyst or biocatalyst. Various catalytic systems, including those based on transition metals with chiral ligands and enzyme-based biocatalysts, are developed and tested using substrates like fluorinated acetophenones. researchgate.netresearchgate.netresearchgate.net Advances in biocatalytic reduction, for example, use whole-cell systems or isolated enzymes like alcohol dehydrogenases to achieve high yields and excellent enantioselectivity under mild, environmentally friendly conditions. nih.govchemrxiv.orgnumberanalytics.com Each new catalyst or refined method that can successfully produce this chiral alcohol with high purity contributes to the broader field of asymmetric synthesis. researchgate.netmdpi.comresearchgate.net

Below is a data table summarizing representative methods used for the asymmetric synthesis of chiral alcohols from corresponding ketones, which are applicable to the synthesis of this compound.

| Catalytic Method | Catalyst Type | Key Advantages | Typical Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Transition Metal Complexes (e.g., Ru, Rh) with Chiral Ligands | High turnover numbers, broad substrate scope, high enantioselectivity. nih.gov | High yield and >99% enantiomeric excess (ee). researchgate.net |

| Asymmetric Transfer Hydrogenation | Metal Complexes with hydrogen donors (e.g., isopropanol) | Avoids use of high-pressure H2 gas, operational simplicity. | Good to excellent yields and high enantioselectivity. |

| Biocatalytic Reduction | Whole microorganisms (e.g., yeast, bacteria) or isolated enzymes (e.g., KREDs) | High stereoselectivity, mild reaction conditions (aqueous media, room temp), environmentally benign. chemrxiv.org | High conversions and often >99% ee. nih.govnumberanalytics.com |

Innovations in Biocatalysis and Chemical Catalysis

The synthesis of enantiomerically pure chiral alcohols like this compound is a significant challenge. Traditional chemical methods often require harsh conditions and expensive, sometimes toxic, reagents. Consequently, the development of novel biocatalysts and more efficient chemical catalysts is a major focus of contemporary research.

Biocatalytic Approaches:

Biocatalysis, utilizing whole microbial cells or isolated enzymes, offers a green and highly selective alternative for the production of chiral alcohols. The asymmetric reduction of the corresponding prochiral ketone, 2'-(trifluoromethoxy)acetophenone, is the most direct route to this compound.

Research on analogous ketones has demonstrated the efficacy of this approach. For instance, recombinant E. coli cells expressing a carbonyl reductase have been successfully used for the asymmetric reduction of 3'-(trifluoromethyl)acetophenone (B147564), achieving high enantiomeric excess (>99.9%). nih.gov Various microorganisms, including yeasts and bacteria such as Lactobacillus kefir, have also been shown to be effective in the stereoselective reduction of substituted acetophenones. nih.govscilit.com These biocatalysts are attractive for industrial applications due to their ability to operate under mild conditions and the potential for cofactor regeneration within the whole-cell system. mtak.hu

| Catalyst Type | Example Organism/Enzyme | Substrate Example | Key Findings |

| Whole-Cell Biocatalyst | Recombinant E. coli | 3'-(Trifluoromethyl)acetophenone | High enantiomeric excess (>99.9%) and good yield. nih.gov |

| Whole-Cell Biocatalyst | Lactobacillus kefir | Acetophenone (B1666503) | Effective for asymmetric synthesis of chiral alcohols. scilit.com |

| Isolated Enzyme | Alcohol Dehydrogenase | Racemic 2-phenylpropionaldehyde | High enantioselectivity in producing (S)-2-phenyl-1-propanol. mtak.hu |

Chemical Catalysis:

Parallel to biocatalysis, significant advancements have been made in asymmetric chemical catalysis. Transition metal complexes with chiral ligands are at the forefront of this research. For the asymmetric hydrogenation of prochiral ketones, catalysts based on ruthenium, rhodium, and iridium have shown remarkable efficiency and enantioselectivity. mdpi.comresearchgate.net For example, a well-defined chloride-bridged dinuclear rhodium(III) complex has been successfully applied to the asymmetric hydrogenation of 2,2,2-trifluoroacetophenones. mdpi.com Another approach involves asymmetric transfer hydrogenation, often utilizing a ruthenium catalyst, which offers a practical and efficient method for producing chiral alcohols. mdpi.com The development of catalysts that are not only highly selective but also robust and recyclable is a key area of ongoing research.

Advancements in Reaction Engineering for Chiral Alcohol Production

To translate the success of novel catalysts from the laboratory to industrial-scale production, advancements in reaction engineering are crucial. The primary goals are to enhance productivity, improve catalyst stability and recyclability, and simplify downstream processing.

For biocatalytic processes, strategies often focus on overcoming challenges such as low substrate solubility and product inhibition. The use of two-phase systems, where the substrate is dissolved in an organic solvent and the biocatalyst remains in the aqueous phase, can improve substrate availability. However, the organic solvent can also lead to enzyme deactivation. rsc.org More innovative approaches include the use of natural deep eutectic solvents (NADES) and surfactants to enhance substrate solubility and cell permeability, as demonstrated in the production of (R)-1-[3-(trifluoromethyl)phenyl]ethanol. nih.gov

Process intensification is a key concept in modern chemical engineering, aiming to develop smaller, more efficient, and sustainable processes. rsc.org For chiral alcohol production, this can involve the use of continuous-flow reactors, which offer better control over reaction parameters, improved heat and mass transfer, and the potential for catalyst immobilization. mdpi.com Immobilizing enzymes or chemical catalysts on solid supports allows for their easy separation from the reaction mixture and reuse, significantly reducing costs. mdpi.com The integration of reaction and separation steps, for example, by using membrane bioreactors, is another promising avenue for process intensification. beilstein-journals.org

Future Directions in Fluorine Chemistry Research

The unique properties of the trifluoromethoxy group, as showcased in molecules like this compound, continue to drive innovation in fluorine chemistry. Future research is poised to address key challenges in sustainability, explore novel functionalities, and leverage the power of artificial intelligence.

Sustainable Synthetic Routes to Trifluoromethoxy-Containing Molecules

The development of environmentally benign and economically viable methods for introducing the trifluoromethoxy group is a high priority. Current methods for synthesizing trifluoromethoxylated compounds can involve harsh reagents and produce significant waste. nih.govpsu.edu Green chemistry principles are guiding the development of new synthetic strategies.

This includes the exploration of new, milder fluorinating agents and the use of catalytic methods that minimize waste. researchgate.net Flow chemistry is also being increasingly adopted to improve the safety and efficiency of fluorination reactions. rsc.org Furthermore, developing synthetic routes that utilize renewable starting materials and energy-efficient processes is a long-term goal for the sustainable production of these valuable compounds. arxiv.org

Unlocking Novel Reactivity and Biological Functionality

The trifluoromethoxy group is more than just a passive substituent; it can actively participate in and influence chemical reactions. The strong electron-withdrawing nature of the -OCF3 group deactivates the aromatic ring to electrophilic substitution, directing incoming groups primarily to the meta position. nih.gov However, the ortho-positioning, as in this compound, creates a unique electronic and steric environment that can lead to novel reactivity. Research into the specific reactivity of ortho-trifluoromethoxy substituted compounds could uncover new synthetic methodologies.

From a biological perspective, the trifluoromethoxy group is increasingly recognized for its ability to confer desirable properties to drug candidates. mdpi.comresearchgate.net Its high lipophilicity and metabolic stability are well-established. mdpi.com Future research will likely focus on a deeper understanding of the specific interactions of the -OCF3 group with biological targets. This includes its role in hydrogen bonding and other non-covalent interactions that can enhance binding affinity and selectivity. Exploring the biological activity of a wider range of trifluoromethoxy-containing molecules will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. researchgate.net

The Synergy of AI and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning is set to revolutionize chemical synthesis. These powerful computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. arxiv.org

For the synthesis of chiral molecules like this compound, machine learning models are being developed to predict the enantioselectivity of catalytic reactions. researchgate.netchinesechemsoc.orgnih.gov This can significantly reduce the time and resources spent on trial-and-error catalyst screening. By inputting the structures of the substrate, catalyst, and solvent, these models can predict the likely enantiomeric excess of the product, guiding chemists toward the most promising reaction conditions. nih.gov

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-(2-(Trifluoromethoxy)phenyl)ethanol, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis of this compound can be approached via Friedel-Crafts alkylation or nucleophilic substitution. For example, analogous compounds (e.g., thiosemicarbazide derivatives) are synthesized by refluxing isatin derivatives with trifluoromethoxyphenyl-substituted reagents in ethanol with glacial acetic acid . Key variables to optimize include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

- Temperature : Reflux conditions (~80°C) improve yield in ethanol-based systems .

- Solvent polarity : Ethanol or ethyl acetate enhances solubility of aromatic intermediates .

- Stoichiometry : A 1:1 molar ratio of reactants minimizes byproducts .

Validation via TLC and NMR monitoring is critical to track reaction progress.

How can spectroscopic techniques (NMR, IR, XRD) be employed to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The trifluoromethoxy group (-OCF₃) shows distinct splitting patterns. For example, the phenyl proton adjacent to -OCF₃ appears downfield (δ ~7.5–8.0 ppm) due to electron withdrawal .

- IR : The hydroxyl (-OH) stretch appears at ~3350 cm⁻¹, while C-F vibrations in -OCF₃ occur at ~1250–1100 cm⁻¹ .

- XRD : Single-crystal X-ray diffraction (as in related compounds) confirms bond angles and dihedral planes. For instance, disordered trifluoromethoxyphenyl groups in analogs show dihedral angles of ~9–13° between aromatic rings .

Comparative analysis with computational models (e.g., DFT) resolves ambiguities in spectral assignments .

What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer:

- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol, based on analogs like 2,2,2-trifluoroethanol .

- Stability :

- pH Sensitivity : Acidic conditions may protonate the hydroxyl group, increasing reactivity.

- Thermal Stability : Decomposition above 200°C is expected, similar to trifluoroethanol derivatives .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the aryl ether moiety .

Advanced Research Questions

How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling or substitution reactions?

Methodological Answer:

The -OCF₃ group is strongly electron-withdrawing, directing electrophilic substitution to the para position. For example:

- Suzuki Coupling : Electron-deficient aryl halides require Pd catalysts with strong oxidative addition kinetics (e.g., Pd(PPh₃)₄) .

- Nucleophilic Substitution : The -OH group can be converted to better leaving groups (e.g., mesyl or tosyl) for SN2 reactions. In analogs, thionyl chloride (SOCl₂) efficiently generates chlorides .

Contradictions in reactivity may arise due to steric hindrance from the trifluoromethoxy group, necessitating computational modeling (e.g., molecular docking) to predict regioselectivity .

How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

Methodological Answer:

- Dynamic NMR : Variable-temperature NMR distinguishes between conformational exchange and static splitting. For example, hindered rotation of the -OCF₃ group may cause splitting at low temperatures .

- 2D Techniques : HSQC and HMBC correlations clarify connectivity in crowded spectra.

- Crystallography : XRD resolves ambiguous NOE effects, as seen in analogs with disordered trifluoromethoxyphenyl groups .

What role does this compound play in medicinal chemistry, particularly as a precursor for bioactive molecules?

Methodological Answer:

The compound serves as a chiral building block for:

- Antimicrobial Agents : Analogous thiosemicarbazide derivatives exhibit activity against bacterial enzymes via H-bonding and π-π interactions .

- CNS Drugs : Fluorinated aryl ethanol derivatives enhance blood-brain barrier permeability .

- Kinase Inhibitors : The trifluoromethoxy group mimics phosphate moieties in ATP-binding pockets .

Case Study : Derivatives like 1-(2-oxoindolin-3-ylidene)-4-[2-(trifluoromethoxy)phenyl]thiosemicarbazide show intermolecular H-bonding networks critical for stabilizing protein-ligand complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.